

# A Comparative Guide to the Clinical Trial Outcomes of ATM Inhibitors

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## Compound of Interest

Compound Name: ATM Inhibitor-2

Cat. No.: B12411654

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Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in orchestrating cell cycle arrest and DNA repair has made it an attractive target for cancer therapy. Inhibiting ATM can enhance the efficacy of DNA-damaging treatments like radiotherapy and certain chemotherapies by preventing cancer cells from repairing the induced damage. This guide provides a comparative overview of the clinical trial outcomes for several ATM inhibitors, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and trial designs.

## Quantitative Data Summary

The following table summarizes the key quantitative outcomes from recent clinical trials of different ATM inhibitors.

Inhibitor	Trial Phase	Patient Population	Combination Therapy	Key Efficacy Outcomes	Key Safety/Tolerability Outcomes
AZD1390	Phase I	Recurrent & Newly Diagnosed Glioblastoma (GBM)	Intensity-Modulated Radiation Therapy (IMRT)	Recurrent GBM: Median Overall Survival (OS) of 12.7 months in patients at tolerated doses.	Recurrent GBM MTD: 400 mg once daily. Newly Diagnosed GBM MTD: 300 mg once daily. 15.7% of patients had Grade 3/4 treatment-related adverse events (AEs).
M4076	Phase I	Advanced Solid Tumors	Monotherapy & Combination with Tuvusertib (ATR inhibitor)	Monotherapy: Target engagement confirmed by pharmacodynamic markers. Combination: 6 patients had stable disease >16 weeks.	Monotherapy MTD: 300 mg once daily. Dose-limiting toxicities (DLTs) in 4/22 patients. Common AEs: rash, anemia. Combination AEs: Anemia (62%), nausea (45%), fatigue (43%).

M3541	Phase I	Solid Tumors	Palliative Radiotherapy	Overall Response: 20% (3/15 patients) had a confirmed complete or partial response.	Doses up to 300 mg were well tolerated. One patient experienced
					DLTs. Note: Further development was discontinued due to a non-optimal pharmacokinetic profile and lack of dose-response relationship.

## Experimental Protocols and Methodologies

The clinical evaluation of ATM inhibitors has primarily involved Phase I trials designed to assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

### AZD1390 Phase I Trial (NCT03423628)

- **Study Design:** A global, multi-arm Phase I trial. Arm A enrolled patients with recurrent GBM, and Arm C enrolled patients with newly diagnosed, MGMT-unmethylated GBM. The study followed a dose-escalation design to determine the MTD.
- **Methodology:** Patients received escalating once-daily oral doses of AZD1390. This was combined with standard-of-care IMRT. Patients in Arm A received 35 Gy in 10 fractions, while those in Arm C received 60 Gy in 30 fractions. Following radiotherapy, patients received adjuvant AZD1390 for two weeks.

- **Pharmacodynamic Assessment:** A parallel Phase 0/1b study (NCT05182905) evaluated ATM inhibition by measuring the suppression of phosphorylated RAD50 (pRAD50), a downstream target of ATM, in tumor tissue after ex vivo radiation. This provided direct evidence of target engagement in the brain.

## M4076 Phase I Trial (DDRiver Solid Tumors 410; NCT04882917)

- **Study Design:** An open-label, dose-escalation (Part 1A) study to evaluate M4076 as a monotherapy in patients with advanced solid tumors.
- **Methodology:** Patients received M4076 orally once daily in 21-day cycles at escalating dose levels (100-400 mg). Dose escalation was guided by safety data and a Bayesian analysis.
- **Pharmacodynamic Assessment:** Target engagement was evaluated by measuring the modulation of  $\gamma$ -H2AX, a direct ATM target, in ex vivo stimulated lymphocytes using flow cytometry. Preliminary results showed a significant reduction in  $\gamma$ -H2AX levels, indicating effective ATM inhibition.

## M3541 Phase I Trial (NCT03225105)

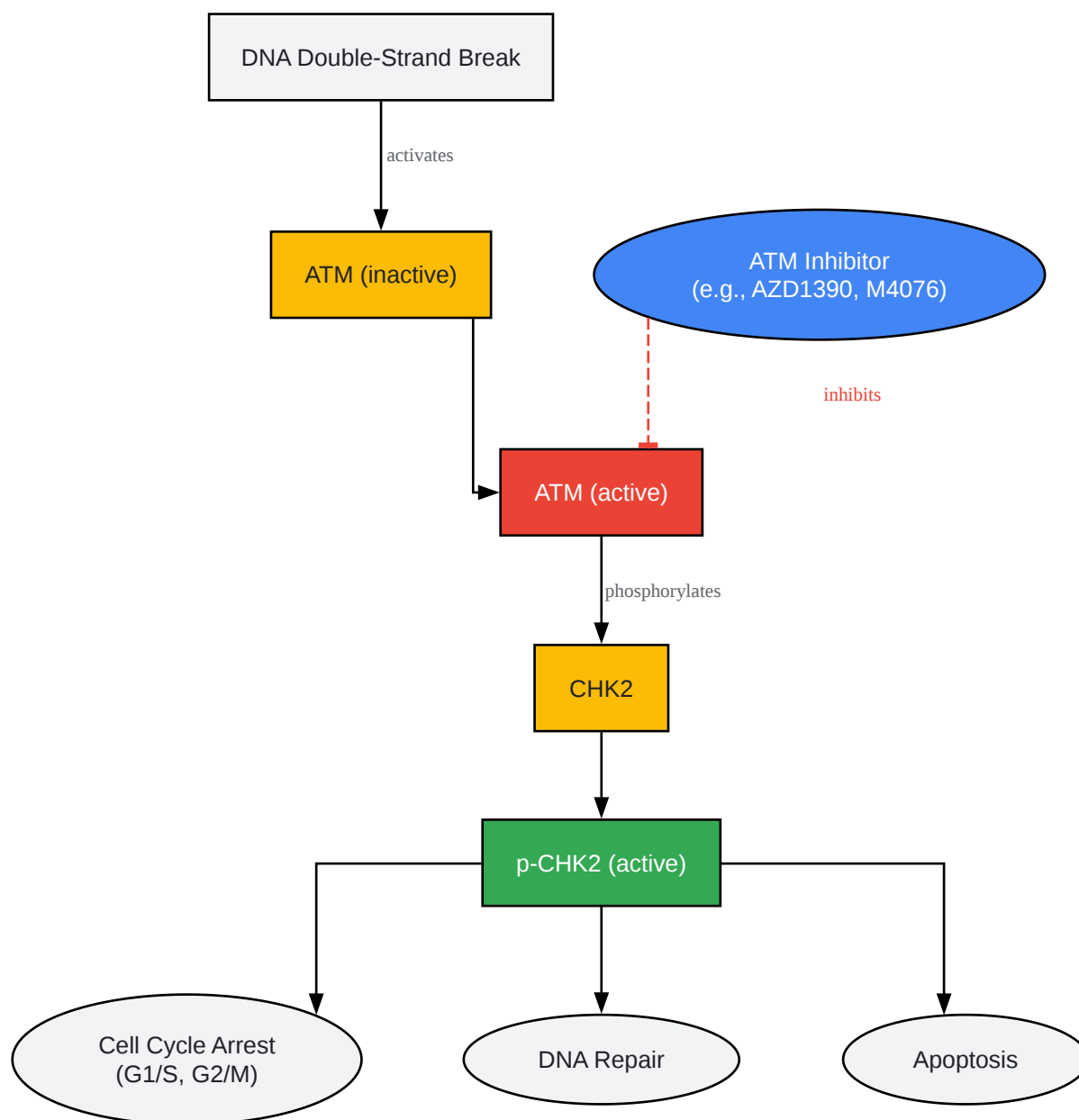
- **Study Design:** A Phase I dose-escalation study in patients with solid tumors.
- **Methodology:** Fifteen patients received palliative radiotherapy (30 Gy in 10 fractions) combined with escalating doses of oral M3541 (50–300 mg) on the days of radiation treatment. A Bayesian logistic regression model was used to guide dose escalation.
- **Pharmacokinetic and Pharmacodynamic Assessment:** Plasma levels of M3541 were measured to assess PK. PD was evaluated by measuring the ratio of phosphorylated to total ATM in immune cells, though no relationship with dose was observed.

## Visualizations

### ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA double-strand break (DSB) repair pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of

downstream targets, including CHK2 and RAD50, to initiate cell cycle arrest and DNA repair. ATM inhibitors block this initial signaling step.



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Caption: ATM's role in the DNA damage response pathway and the mechanism of ATM inhibitors.

## Generalized Phase I Dose-Escalation Trial Workflow

This diagram outlines the typical workflow for a Phase I clinical trial of a new ATM inhibitor, as derived from the methodologies of the trials for AZD1390, M4076, and M3541.



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Caption: A simplified workflow of a "3+3" Phase I dose-escalation clinical trial.

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